molecular formula C13H15NO2 B13974573 2-Acetyl-4-(3-pyridinyl)cyclohexanone CAS No. 103319-10-4

2-Acetyl-4-(3-pyridinyl)cyclohexanone

Cat. No.: B13974573
CAS No.: 103319-10-4
M. Wt: 217.26 g/mol
InChI Key: YHMBTWNQVFIUHF-UHFFFAOYSA-N
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Description

2-Acetyl-4-(3-pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an acetyl group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine derivatives. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(3-pyridinyl)cyclohexanone typically involves the acetylation of cyclohexanone followed by the introduction of the pyridinyl group. One common method involves the use of enamines as intermediates. Cyclohexanone is first reacted with pyrrolidine in the presence of an acid catalyst to form an enamine. This enamine is then acetylated using acetic anhydride. The resulting product is hydrolyzed to yield 2-acetylcyclohexanone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically involves the same steps of enamine formation, acetylation, and hydrolysis, but with industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(3-pyridinyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-Acetyl-4-(3-pyridinyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(3-pyridinyl)cyclohexanone involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridinyl group can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylcyclohexanone: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity.

    4-(3-Pyridinyl)cyclohexanone: Lacks the acetyl group, affecting its overall chemical properties.

Uniqueness

2-Acetyl-4-(3-pyridinyl)cyclohexanone is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

103319-10-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-acetyl-4-pyridin-3-ylcyclohexan-1-one

InChI

InChI=1S/C13H15NO2/c1-9(15)12-7-10(4-5-13(12)16)11-3-2-6-14-8-11/h2-3,6,8,10,12H,4-5,7H2,1H3

InChI Key

YHMBTWNQVFIUHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C2=CN=CC=C2

Origin of Product

United States

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